Cas no 2171302-88-6 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)

1-(2S)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ヘキサノイル-2-メチルピペリジン-4-カルボン酸は、高度に特異的な保護基(Fmoc基)を有するアミノ酸誘導体です。この化合物は、ペプチド合成において重要な中間体として機能し、特に固相ペプチド合成(SPPS)において優れた適用性を示します。Fmoc基は温和な条件下で脱保護可能であり、高い反応選択性を提供します。また、2-メチルピペリジン-4-カルボン酸構造は分子の立体障害を調節し、特定の生体活性ペプチドの構築に有用です。この化合物は高い純度で供給可能であり、研究用途での再現性の高い結果が期待できます。

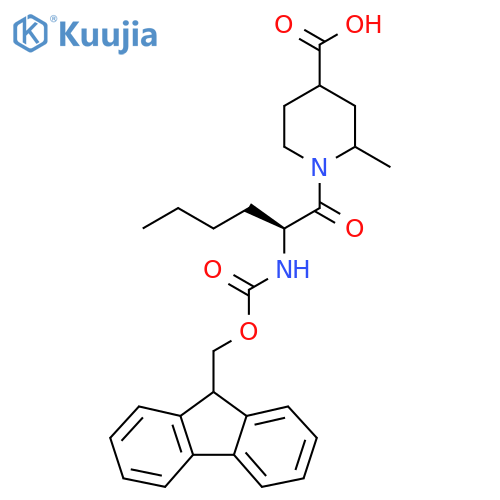

2171302-88-6 structure

商品名:1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid

- 2171302-88-6

- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid

- EN300-1511823

-

- インチ: 1S/C28H34N2O5/c1-3-4-13-25(26(31)30-15-14-19(27(32)33)16-18(30)2)29-28(34)35-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,18-19,24-25H,3-4,13-17H2,1-2H3,(H,29,34)(H,32,33)/t18?,19?,25-/m0/s1

- InChIKey: LAGQDYDQTFQOIO-BRVOVERQSA-N

- ほほえんだ: O=C([C@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)CC1C

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 95.9Ų

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1511823-1.0g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 1g |

$2745.0 | 2023-06-05 | ||

| Enamine | EN300-1511823-100mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 100mg |

$2415.0 | 2023-09-27 | ||

| Enamine | EN300-1511823-250mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 250mg |

$2525.0 | 2023-09-27 | ||

| Enamine | EN300-1511823-2.5g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 2.5g |

$5380.0 | 2023-06-05 | ||

| Enamine | EN300-1511823-50mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 50mg |

$2306.0 | 2023-09-27 | ||

| Enamine | EN300-1511823-2500mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 2500mg |

$5380.0 | 2023-09-27 | ||

| Enamine | EN300-1511823-0.05g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 0.05g |

$2306.0 | 2023-06-05 | ||

| Enamine | EN300-1511823-5.0g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 5g |

$7961.0 | 2023-06-05 | ||

| Enamine | EN300-1511823-0.1g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 0.1g |

$2415.0 | 2023-06-05 | ||

| Enamine | EN300-1511823-500mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-methylpiperidine-4-carboxylic acid |

2171302-88-6 | 500mg |

$2635.0 | 2023-09-27 |

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

2171302-88-6 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量